molecular formula C18H17NO4 B5186468 N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

货号 B5186468
分子量: 311.3 g/mol
InChI 键: ZKTGRFYFPBNNQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that has been studied for its potential therapeutic effects in the treatment of neurological disorders such as chronic pain and epilepsy. Despite its promising potential, BIA 10-2474 has also been associated with serious adverse effects in clinical trials, leading to the termination of its development as a drug candidate. In

作用机制

N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 is a reversible inhibitor of FAAH. By binding to the active site of FAAH, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 prevents the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to increased levels of endocannabinoids in the brain, which may have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
In preclinical studies, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been shown to increase the levels of endocannabinoids in the brain, which may have therapeutic effects in the treatment of neurological disorders. However, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has also been associated with serious adverse effects in clinical trials, including neurotoxicity and fatalities. The exact mechanism of these adverse effects is not fully understood, but it is thought to involve off-target effects of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 on other enzymes or receptors in the brain.

实验室实验的优点和局限性

N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been used as a tool compound in preclinical studies to investigate the role of endocannabinoids in the brain. However, the potential for serious adverse effects in humans limits the use of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 as a drug candidate. In addition, the off-target effects of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 on other enzymes or receptors in the brain make it difficult to interpret the results of studies using this compound.

未来方向

Future research on N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 should focus on understanding the mechanism of its adverse effects in humans. This will require further investigation into the off-target effects of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 on other enzymes or receptors in the brain. In addition, research should focus on developing safer and more selective inhibitors of FAAH for the treatment of neurological disorders. Finally, research should also explore the potential therapeutic effects of endocannabinoids in the brain, and the role of FAAH inhibition in modulating these effects.

合成方法

The synthesis of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-(2,3-dihydro-1H-inden-5-yloxy)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound.

科学研究应用

N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been studied for its potential therapeutic effects in the treatment of neurological disorders such as chronic pain and epilepsy. In preclinical studies, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are natural compounds that play a role in regulating pain, mood, and appetite. By inhibiting FAAH, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 increases the levels of endocannabinoids in the brain, which may have therapeutic effects in the treatment of neurological disorders.

属性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(19-14-5-7-16-17(9-14)23-11-22-16)10-21-15-6-4-12-2-1-3-13(12)8-15/h4-9H,1-3,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTGRFYFPBNNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。